2-Ethyl-2-hydroxycyclohexan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-2-hydroxycyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-8(10)6-4-3-5-7(8)9/h10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXITUPBRWWEMIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496221 | |
| Record name | 2-Ethyl-2-hydroxycyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60277-93-2 | |
| Record name | 2-Ethyl-2-hydroxycyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-2-hydroxycyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Derivatization Methodologies for 2 Ethyl 2 Hydroxycyclohexan 1 One
Established Synthetic Pathways for α-Hydroxycyclohexanones
The formation of α-hydroxycyclohexanones can be achieved through carefully controlled oxidation of corresponding cyclohexanols or by selective reduction of cyclohexenone precursors. The choice of method often depends on the availability of starting materials and the desired stereoselectivity of the final product.
Oxidation of Cyclohexanol (B46403) Derivatives
The direct oxidation of a tertiary alcohol like 2-ethyl-2-hydroxycyclohexan-1-ol is not a standard method for preparing the title compound. Instead, the α-hydroxylation of a pre-existing ketone, 2-ethylcyclohexanone (B1346015), or the oxidation of a secondary alcohol precursor, 2-ethylcyclohexanol (B1581418), to the corresponding ketone which might then be hydroxylated, are more common strategies. General methods for the oxidation of secondary alcohols to ketones are well-established and are presented here as foundational pathways.
The Jones oxidation is a reliable and potent method for the oxidation of secondary alcohols to ketones. organic-chemistry.orgwikipedia.org The reagent, Jones reagent, is a solution of chromium trioxide (CrO₃) in dilute sulfuric acid and acetone. organic-chemistry.orgwikipedia.org This method is known for its high yields and rapid, often exothermic, reactions. wikipedia.org For the synthesis of a ketone from a secondary alcohol, two equivalents of chromic acid oxidize three equivalents of the alcohol. wikipedia.org
The mechanism involves the formation of a chromate (B82759) ester from the alcohol and chromic acid. This intermediate then undergoes an elimination reaction, facilitated by a base (such as water), to yield the ketone. organic-chemistry.org While effective, the carcinogenic nature of chromium(VI) compounds has led to the development of alternative, milder oxidizing agents. wikipedia.org
Several factors can influence the rate and yield of the Jones oxidation, including temperature, the concentration of the Jones reagent, and the solvent used. Acetone is a commonly employed solvent for this reaction. numberanalytics.com
Table 1: Factors Influencing Jones Oxidation
| Factor | Effect on Reaction |
|---|---|
| Temperature | Higher temperatures increase the reaction rate but may lead to over-oxidation and reduced yields. numberanalytics.com |
| Reagent Concentration | Higher concentrations can speed up the reaction but also increase the risk of over-oxidation. numberanalytics.com |
Hydrogen peroxide (H₂O₂) is an attractive "green" oxidant due to its low cost and the production of water as the only byproduct. arkat-usa.org However, its oxidation potential often requires activation by a catalyst. The oxidation of cyclohexanol to cyclohexanone (B45756) has been demonstrated using hydrogen peroxide in the presence of various catalysts, including iron-based systems. researchgate.net
For instance, silica (B1680970) aerogel-iron oxide nanocomposites have been shown to be effective and recoverable catalysts for the oxidation of alcohols with hydrogen peroxide, producing carbonyl compounds in good to excellent yields. researchgate.net Another approach involves the use of a triple-site phosphotungstate complex as a phase transfer catalyst, which has demonstrated high catalytic ability in the oxidation of alcohols with aqueous hydrogen peroxide. arkat-usa.org In a model reaction, cyclohexanol was oxidized to cyclohexanone with a yield of up to 92% under optimized conditions with this catalyst. arkat-usa.org
The Baeyer-Villiger oxidation of cycloketones using hydrogen peroxide as the oxidant is another relevant transformation, although it leads to lactones rather than α-hydroxy ketones. This highlights the importance of catalyst and reaction condition selection to control the reaction outcome.
A study on the aerobic α-hydroxylation of 2-methyl-cyclohexanone has shown that a combination of an organocatalyst (1,5,7-triazabicyclo[4.4.0]dec-5-ene) and inorganic bases can activate the inert α-C(sp³)-H bond for hydroxylation. researchgate.net This suggests a potential pathway for the direct conversion of 2-ethylcyclohexanone to 2-ethyl-2-hydroxycyclohexan-1-one.
Reduction of α,β-Unsaturated Cyclohexenones
The reduction of α,β-unsaturated cyclohexenones presents a direct route to α-hydroxycyclohexanones. This transformation requires careful control to achieve selective reduction of the carbonyl group (1,2-reduction) without affecting the carbon-carbon double bond, or to achieve conjugate reduction (1,4-reduction) of the double bond followed by reduction of the ketone.
Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent for converting ketones to secondary alcohols. scribd.com In the context of α,β-unsaturated ketones, NaBH₄ can lead to a mixture of products resulting from both 1,2- and 1,4-reduction. For example, the reduction of 2-cyclohexenone with NaBH₄ can yield cyclohexanol, indicating that both the double bond and the carbonyl group are reduced. stackexchange.com
The reduction of 2-methylcyclohexanone (B44802) with sodium borohydride provides a valuable model for the reduction of a 2-alkyl substituted cyclohexanone. In one study, this reduction yielded a mixture of cis- and trans-2-methylcyclohexanol, with the trans isomer being the thermodynamically favored and major product (85%). odinity.com The reaction was carried out by adding sodium borohydride to a cooled solution of 2-methylcyclohexanone, followed by decomposition of the intermediate borate (B1201080) ester with sodium hydroxide (B78521). odinity.com
Data sourced from a laboratory experiment on the reduction of 2-methylcyclohexanone. odinity.com
This demonstrates that NaBH₄ reduction of a 2-substituted cyclohexanone is a feasible method, though control of stereoselectivity is a key consideration.
Catalytic transfer hydrogenation is an alternative to using metal hydrides or high-pressure hydrogen gas for reductions. This method typically employs a hydrogen donor, such as isopropanol, in the presence of a transition metal catalyst.
The transfer hydrogenation of ketones, including acetophenone, has been investigated using silica-supported palladium particles with sodium borohydride as the hydrogen source in an aqueous medium, achieving high conversion rates. nih.gov While this demonstrates the general applicability, specific conditions for α,β-unsaturated systems are crucial.
For α,β-unsaturated ketones, controlling the selectivity between 1,2- and 1,4-reduction is a primary challenge. The transfer hydrogenation of 2-cyclohexen-1-one (B156087) has been studied using a rhodium catalyst, highlighting the potential for this method in the reduction of enones. researchgate.net The electrocatalytic hydrogenation of related substrates like 2-ethylhex-2-enal (B1203452) has also been reported, resulting in the corresponding alcohol. rsc.org These methods offer a pathway to the desired saturated alcohol, which could then be oxidized to the target α-hydroxy ketone.
Catalytic Hydrogenation of Cyclic Diketones
The synthesis of α-hydroxy ketones, also known as acyloins, can be achieved through the selective reduction of cyclic dicarbonyl compounds. Catalytic hydrogenation is a prominent method for this transformation, where one of the two ketone functionalities in a cyclic diketone is selectively reduced to a hydroxyl group.
In the context of synthesizing the precursor for this compound, the starting material would be a cyclic diketone such as cyclohexane-1,2-dione. The process involves the addition of hydrogen (H₂) across one of the C=O double bonds in the presence of a metal catalyst.
Research Findings:
The catalytic hydrogenation of aldehydes and ketones to their corresponding alcohols is a fundamental reaction in organic synthesis. organic-chemistry.org For diketones, achieving selective mono-hydrogenation to yield an α-hydroxy ketone requires careful control of reaction conditions to prevent over-reduction to the diol. Catalysts such as palladium (Pd), platinum (Pt), or nickel (Ni) are commonly employed. organic-chemistry.org The general transformation for a cyclic diketone is illustrated below.
Asymmetric transfer hydrogenation (ATH) has also emerged as a powerful technique for producing enantioenriched α-hydroxy ketones from diketones, utilizing catalysts that can deliver hydrogen in a regio- and stereoselective manner. organic-chemistry.org This approach is particularly valuable when chiral products are desired.
| Reaction | Reactant | Reagent | Catalyst | Product |
| Catalytic Hydrogenation | Cyclohexane-1,2-dione | H₂ | Pd, Pt, or Ni | 2-Hydroxycyclohexan-1-one (B145642) |
Targeted Synthesis of this compound
Directly forming the 2-ethyl substituted tertiary alcohol requires a method that facilitates carbon-carbon bond formation at the α-position of a ketone.
Osmium(0)-Catalyzed C-C Coupling of α-Ketols with Olefins
A sophisticated method for the synthesis of tertiary alcohols involves the C-C coupling of α-ketols with olefins, catalyzed by osmium(0) complexes. This reaction, a form of transfer hydrogenation, allows for the direct ethylation of an α-hydroxy ketone.
Research Findings:
Research has demonstrated that osmium(0) complexes, particularly those derived from Os₃(CO)₁₂ and phosphine (B1218219) ligands like XPhos, are effective catalysts for the C-C coupling of α-ketols with ethylene (B1197577). rsc.orgnih.gov This reaction proceeds via a proposed mechanism involving the oxidative coupling of the olefin and the dione (B5365651) (formed in situ from the α-ketol) to create an oxa-osmacyclopentane intermediate. Subsequent reductive cleavage releases the C-alkylated tertiary alcohol product. rsc.orgnih.gov
For the specific synthesis of this compound, the reaction would involve the coupling of 2-hydroxycyclohexan-1-one with ethylene gas. This redox-neutral transformation directly constructs the desired tertiary alcohol functionality. rsc.org
| Parameter | Description |
| Reactants | 2-Hydroxycyclohexan-1-one, Ethylene (2a) |
| Catalyst System | Osmium(0) complex, e.g., derived from Os₃(CO)₁₂ and XPhos |
| Reaction Type | Transfer Hydrogenative C-C Coupling |
| Product | This compound |
| Key Feature | Forms a tertiary alcohol via direct C-C bond formation at the carbonyl carbon. rsc.orgnih.gov |
Strategies for Functionalization and Derivatization of this compound
The presence of a tertiary hydroxyl group in this compound allows for various functionalization reactions, enabling the synthesis of a range of derivatives.
Hydroxyl Group Transformations
The hydroxyl moiety is a prime site for chemical modification through reactions such as esterification and etherification.
Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative to form an ester. This transformation is useful for installing a variety of functional groups and for protecting the hydroxyl group.
Research Findings:
The esterification of a tertiary alcohol like this compound can be accomplished using standard methods. Reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (such as pyridine (B92270) or triethylamine) is a common and effective approach. The base serves to neutralize the acidic byproduct (e.g., HCl) and to activate the alcohol. Alternatively, acid-catalyzed esterification with a carboxylic acid (Fischer esterification) can be used, although this method can be less effective for sterically hindered tertiary alcohols and may risk elimination side reactions.
Iodine-catalyzed oxo-acyloxylation of alkenes can produce α-acyloxyketones, indicating a viable pathway for forming ester functionalities at the alpha position of a ketone. organic-chemistry.org This suggests that direct acyloxylation methods could also be applied to the parent ketone.
| Method | Reagents | Typical Conditions | Product Example (from Acetyl Chloride) |
| Acylation | Acyl Chloride (e.g., Acetyl chloride) | Aprotic solvent, Base (e.g., Pyridine) | 2-acetoxy-2-ethylcyclohexan-1-one |
| Acylation | Acid Anhydride (e.g., Acetic anhydride) | Base or Acid catalyst | 2-acetoxy-2-ethylcyclohexan-1-one |
Etherification of the tertiary hydroxyl group in this compound yields an α-alkoxy ketone. The steric hindrance of the tertiary center presents a challenge that often requires specific reaction conditions.
Research Findings:
Standard Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a fundamental method. For a tertiary alcohol, a strong base such as sodium hydride (NaH) is typically required to form the nucleophilic alkoxide. However, the steric hindrance can impede the subsequent substitution reaction and may favor elimination.
More advanced, modern methods are being developed for the synthesis of sterically hindered tertiary ethers. rsc.org These can include photochemical and electrochemical approaches that proceed via radical or cationic intermediates. For instance, the coupling of alcohols with unactivated tertiary alkyl bromides can be catalyzed by Zn(OTf)₂ to form sterically hindered ethers. organic-chemistry.org Another approach involves the electrochemical reaction of enol acetates with alcohols, which can provide α-alkoxy ketones. organic-chemistry.org
| Method | Reagents | Typical Conditions | Product Example (from Iodomethane) |
| Williamson Ether Synthesis | Strong Base (e.g., NaH), Alkyl Halide (e.g., CH₃I) | Anhydrous solvent (e.g., THF, DMF) | 2-ethyl-2-methoxycyclohexan-1-one |
| Lewis Acid Catalysis | Alcohol, Unactivated tertiary alkyl bromide | Zn(OTf)₂ catalyst | Corresponding tertiary alkyl ether |
Synthesis and Derivatization of this compound: A Study in Reactivity
The compound this compound is a fascinating example of an α-hydroxy ketone, presenting multiple reactive centers that allow for a variety of chemical transformations. Its structure, featuring a tertiary alcohol adjacent to a ketone within a cyclohexane (B81311) ring, dictates its chemical behavior, particularly in nucleophilic substitution and reactions involving the carbonyl group. This article explores the key derivatization methodologies for this compound, focusing on its synthesis through nucleophilic processes, the reactivity of its carbonyl group, and the formation of nitrogen-containing derivatives.
1 Nucleophilic Substitution Processes
3 Nucleophilic Substitution Processes
The direct nucleophilic substitution of the hydroxyl group in this compound is an inherently challenging process. The hydroxyl (-OH) group is a poor leaving group, making its displacement by a nucleophile unfavorable under neutral or basic conditions. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group.
One common strategy involves the protonation of the hydroxyl group under strongly acidic conditions. This converts the -OH group into a water molecule (-OH2+), which is an excellent leaving group. Following protonation, the departure of water would generate a tertiary carbocation at the C2 position. This carbocation is stabilized by the adjacent ethyl group and the carbon framework of the cyclohexyl ring. The carbocation can then be attacked by a nucleophile to yield the substituted product. This process typically follows an SN1 (Substitution Nucleophilic Unimolecular) mechanism.
However, the stability of the carbocation can also lead to competing elimination reactions (E1), which would result in the formation of an alkene. The reaction is further complicated by the steric hindrance around the tertiary carbon, which can impede the approach of the nucleophile.
An alternative approach involves the chemical modification of the hydroxyl group into a sulfonate ester, such as a tosylate or mesylate. These are excellent leaving groups, and their displacement can proceed via an SN2 mechanism, although this is generally difficult at a tertiary center due to steric hindrance. Research has shown that nucleophilic substitution of α-chloroketones, which can be synthesized from related β-ketocarboxylic acids, can proceed smoothly even at a tertiary carbon to yield α-hydroxyketones. nih.gov This suggests that converting the hydroxyl into a different leaving group could be a viable, albeit indirect, pathway for substitution.
Table 1: Potential Nucleophilic Substitution Reactions and Conditions
| Reagent/Condition | Leaving Group | Mechanism | Potential Product | Challenges |
|---|---|---|---|---|
| Strong Acid (e.g., HBr) + Heat | H₂O | Sₙ1 | 2-Bromo-2-ethylcyclohexan-1-one | Elimination side-products, carbocation rearrangements |
| 1. TsCl, pyridine; 2. Nu⁻ | OTs | Sₙ1/Sₙ2 | 2-substituted-2-ethylcyclohexan-1-one | Steric hindrance, difficult Sₙ2 at 3° center |
| SOCl₂ | Cl | Sₙi | 2-Chloro-2-ethylcyclohexan-1-one | Harsh conditions, potential for side reactions |
2 Carbonyl Group Reactivity
The ketone functional group in this compound is a primary site for chemical modification, readily undergoing nucleophilic addition and reduction reactions.
1 Nucleophilic Addition Reactions
The carbonyl carbon in this compound is electrophilic due to the polarization of the carbon-oxygen double bond. ncert.nic.in This makes it susceptible to attack by a wide range of nucleophiles. ncert.nic.in The general mechanism involves the attack of the nucleophile on the carbonyl carbon, which leads to the breaking of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. ncert.nic.in Subsequent protonation of the alkoxide yields the final alcohol product.
Strong nucleophiles, such as those found in Grignard reagents (R-MgBr) or organolithium compounds (R-Li), add irreversibly to the carbonyl group. This reaction results in the formation of a new carbon-carbon bond and converts the ketone into a tertiary alcohol. In the case of this compound, this would lead to the formation of a cyclohexane-1,2-diol derivative with three substituents at the C1 and C2 positions.
Weaker nucleophiles, such as cyanide (CN⁻), also add to the carbonyl group to form cyanohydrins. This reaction is typically base-catalyzed to generate the more potent CN⁻ nucleophile from hydrogen cyanide (HCN). ncert.nic.in
Table 2: Examples of Nucleophilic Addition to the Carbonyl Group
| Nucleophilic Reagent | Intermediate | Final Product |
|---|---|---|
| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide | 2-Ethyl-1-methylcyclohexane-1,2-diol |
| Phenyllithium (C₆H₅Li) | Lithium alkoxide | 2-Ethyl-1-phenylcyclohexane-1,2-diol |
| Sodium cyanide (NaCN) / H⁺ | Tetrahedral alkoxide | 1-Cyano-2-ethyl-1-hydroxycyclohexane |
2 Reduction Pathways
The ketone functionality of this compound can be reduced to a secondary alcohol, yielding 2-ethylcyclohexane-1,2-diol. This transformation can be achieved using various reducing agents, with the stereochemical outcome being a key consideration.
Common metal hydride reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this reduction. The hydride (H⁻) acts as a nucleophile, attacking the carbonyl carbon to form an alkoxide intermediate, which is then protonated during workup to give the alcohol.
The stereoselectivity of the reduction can be influenced by the existing hydroxyl group. The hydroxyl group can coordinate with the metal center of the reducing agent, a phenomenon known as chelation control. This chelation can direct the delivery of the hydride from a specific face of the carbonyl group, leading to the preferential formation of one diastereomer of the diol product (either syn or anti). For instance, reducing agents like zinc borohydride (Zn(BH₄)₂) and sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) are known to be effective in the chelation-controlled reduction of α-hydroxy ketones, often leading to high diastereoselectivity. nih.govjst.go.jporganic-chemistry.org Studies have shown that Red-Al is particularly efficient for producing anti-1,2-diols from protected α-hydroxy ketones. nih.govorganic-chemistry.org The choice of solvent can also play a critical role; less basic solvents like toluene (B28343) often enhance diastereoselectivity compared to more Lewis basic solvents like THF. organic-chemistry.org
Table 3: Reducing Agents and Stereochemical Implications
| Reducing Agent | Typical Selectivity Control | Expected Major Product |
|---|---|---|
| Sodium borohydride (NaBH₄) | Felkin-Anh model (non-chelation) | Mixture of diastereomers, potentially favoring the anti-diol |
| Lithium aluminum hydride (LiAlH₄) | Felkin-Anh model (non-chelation) | Mixture of diastereomers, potentially favoring the anti-diol |
| Zinc borohydride (Zn(BH₄)₂) | Chelation control | High diastereoselectivity, typically for the syn-diol |
| Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) | Chelation control | High diastereoselectivity, typically for the anti-diol nih.govorganic-chemistry.org |
3 Formation of Imines and Related Derivatives
The carbonyl group of this compound can react with primary amines (R-NH₂) to form imines, also known as Schiff bases. masterorganicchemistry.comorgoreview.com This reaction is a condensation process, involving the nucleophilic addition of the amine to the ketone followed by the elimination of a water molecule. masterorganicchemistry.com
The mechanism begins with the nucleophilic attack of the primary amine on the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. chemistrysteps.com This step is typically catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbon more electrophilic. However, the pH must be carefully controlled, as excessive acidity will protonate the amine nucleophile, rendering it unreactive. chemistrysteps.com The optimal pH for imine formation is generally between 4 and 5. orgoreview.comchemistrysteps.com
Following the initial addition, the carbinolamine is protonated on its oxygen atom, turning the hydroxyl group into a good leaving group (water). The lone pair of electrons on the nitrogen then expels the water molecule, forming a positively charged species called an iminium ion. Finally, deprotonation of the nitrogen yields the neutral imine product. youtube.com The entire process is reversible, and the equilibrium can be driven towards the imine product by removing the water that is formed, often by using a dehydrating agent or azeotropic distillation. masterorganicchemistry.comyoutube.com
Similar reactions can occur with other amine derivatives. For example, reaction with hydroxylamine (B1172632) (NH₂OH) yields an oxime, and reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) produces hydrazones.
Table 4: Formation of Imines and Related Compounds
| Reagent | Derivative Class | Product Structure (C=N bond) |
|---|---|---|
| Methylamine (CH₃NH₂) | Imine (Schiff Base) | C=N-CH₃ |
| Aniline (C₆H₅NH₂) | Imine (Schiff Base) | C=N-C₆H₅ |
| Hydroxylamine (NH₂OH) | Oxime | C=N-OH |
| Hydrazine (NH₂NH₂) | Hydrazone | C=N-NH₂ |
Structural Elucidation and Spectroscopic Characterization of 2 Ethyl 2 Hydroxycyclohexan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
While comprehensive, experimentally validated ¹H NMR and ¹³C NMR spectral data for 2-Ethyl-2-hydroxycyclohexan-1-one are not widely available in public databases, the expected chemical shifts can be predicted based on the known effects of adjacent functional groups.
The ¹H NMR spectrum is anticipated to display signals corresponding to the ethyl group's methyl and methylene (B1212753) protons, as well as the methylene protons of the cyclohexanone (B45756) ring. The chemical shifts of protons on carbons adjacent to the carbonyl group and the hydroxyl-bearing carbon are expected to be further downfield due to the deshielding effects of these electronegative moieties.
Similarly, the ¹³C NMR spectrum will reveal distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon (C=O) is expected to have the largest chemical shift, typically in the range of 200-220 ppm. The carbon atom bonded to the hydroxyl group (C-OH) will also be significantly deshielded.
Predicted ¹H NMR Chemical Shifts for this compound Note: These are estimated values and may differ from experimental data.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CH₂- (ethyl) | 1.6-1.9 | Quartet |
| -CH₃ (ethyl) | 0.8-1.0 | Triplet |
| -CH₂- (ring, various) | 1.5-2.5 | Multiplets |
Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values and may differ from experimental data.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 210-220 |
| C-OH | 70-80 |
| -CH₂- (ethyl) | 30-40 |
| -CH₃ (ethyl) | 7-10 |
To unambiguously assign the ¹H and ¹³C signals and to elucidate the precise connectivity and spatial relationships within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.
Correlation Spectroscopy (COSY): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For instance, a cross-peak would be expected between the methyl and methylene protons of the ethyl group.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. This would be crucial for determining the stereochemistry of the molecule, if applicable.
Mass Spectrometry (MS) Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.
In a GC-MS analysis, the compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer. The resulting mass spectrum for this compound would exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern provides a fingerprint that aids in its identification. Experimental GC-MS data for this compound is available. nih.gov
Key fragmentation pathways for this compound would likely involve:
Loss of the ethyl group: A significant fragment would be expected at [M-29]⁺, corresponding to the loss of a C₂H₅ radical.
Loss of water: Dehydration could lead to a fragment at [M-18]⁺.
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones.
Key Predicted Fragments in the Mass Spectrum of this compound
| m/z | Identity |
|---|---|
| 142 | [M]⁺ (Molecular Ion) |
| 113 | [M - C₂H₅]⁺ |
| 124 | [M - H₂O]⁺ |
| 99 | |
| 71 |
Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for analyzing compounds that are not sufficiently volatile for GC-MS. It couples the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. LC-MS would be an effective method to assess the purity of a sample of this compound and to confirm its identity by detecting the molecular ion.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₈H₁₄O₂, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. The predicted exact mass is 142.0994 g/mol . nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a spectrum is produced that reveals the vibrational frequencies of the bonds within the molecule.
Fourier-Transform Infrared (FT-IR) and Far-Infrared (FT-FIR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is the preferred method for acquiring an infrared spectrum due to its speed and sensitivity. For this compound, the key functional groups are the hydroxyl (-OH) group and the carbonyl (C=O) group of the ketone within the six-membered ring.
The FT-IR spectrum provides characteristic absorption bands that confirm the presence of these groups. The hydroxyl group typically exhibits a broad absorption band in the region of 3200-3550 cm⁻¹, a result of intermolecular hydrogen bonding. researchgate.net The carbonyl group of a cyclohexanone derivative shows a strong, sharp absorption band. For cyclohexanone itself, this C=O stretch appears around 1715 cm⁻¹. The presence of an α-hydroxyl group can slightly alter the position of this band due to electronic effects. For instance, the IR spectrum of a similar compound, 2-ethyl-1-hydroxyhexanone, shows a prominent carbonyl peak around 1707 cm⁻¹. chegg.com
The expected FT-IR absorption bands for this compound are summarized in the table below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H (Hydroxyl) | Stretching, H-bonded | 3550 - 3200 (broad) |
| C-H (Alkane) | Stretching | 3000 - 2850 |
| C=O (Ketone) | Stretching | ~1715 (strong, sharp) |
| C-O (Alcohol) | Stretching | 1260 - 1050 |
| Data derived from spectroscopic principles and data for similar compounds. researchgate.netchegg.comnist.gov |
Advanced Structural Elucidation Methodologies
Beyond standard spectroscopic techniques, several advanced methods can provide deeper insight into the precise three-dimensional structure and behavior of this compound.
Theoretical Calculation Assisted Elucidation Approaches
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for structural elucidation. researchgate.net By creating a theoretical model of the this compound molecule, researchers can calculate various properties, including its most stable geometric conformation and its theoretical vibrational spectrum. researchgate.net
This process involves optimizing the molecular geometry to find the lowest energy state. researchgate.net From this optimized structure, vibrational frequencies can be computed. These calculated frequencies are then compared with the experimental FT-IR spectrum. A strong correlation between the theoretical and experimental spectra provides high confidence in the structural assignment. researchgate.net Discrepancies can sometimes arise because calculations often model the molecule in a gaseous phase, whereas experimental data might be from a solid or liquid state where intermolecular interactions are significant. researchgate.net
Virtual Separation Technologies (e.g., Diffusion-Ordered Spectroscopy)
In chemical synthesis, products are often present in a mixture with starting materials, by-products, or solvents. Diffusion-Ordered Spectroscopy (DOSY) is a powerful Nuclear Magnetic Resonance (NMR) technique that allows for "virtual" separation of these components without the need for physical purification like chromatography or distillation. youtube.com
DOSY works by differentiating molecules based on their translational diffusion coefficient, which is related to their size and shape. In a DOSY experiment, a series of NMR spectra are recorded with varying magnetic field gradient strengths. The signals from larger molecules (which diffuse more slowly) decay less rapidly than the signals from smaller, faster-diffusing molecules. The data is then processed to create a 2D plot with chemical shifts on one axis and diffusion coefficients on the other. All NMR peaks belonging to a single compound, such as this compound, will align horizontally at the same diffusion coefficient, effectively separating its spectrum from those of other species in the mixture.
Single Crystal X-ray Diffraction for Solid-State Structure (if applicable to derivatives)
While obtaining a single crystal of this compound itself may be challenging, the technique is highly applicable to its solid derivatives. nih.gov For example, if the compound is reacted to form a crystalline derivative like a hydrazone or a semicarbazone, SCXRD analysis of that derivative can confirm the core structure of the original molecule. The resulting crystal structure provides unambiguous proof of molecular connectivity and stereochemistry, which can be crucial for complex molecules. mdpi.comresearchgate.net In recent years, microcrystal electron diffraction (microED) has also emerged as a technique capable of determining the structure of very small crystals that are unsuitable for traditional SCXRD. nih.gov
Stereochemical Considerations and Conformational Analysis of 2 Ethyl 2 Hydroxycyclohexan 1 One
Chiral Centers and Stereoisomerism
The presence of a stereocenter at the C2 position, which is substituted with both an ethyl and a hydroxyl group, imparts chirality to 2-Ethyl-2-hydroxycyclohexan-1-one. This fundamental structural feature gives rise to the existence of non-superimposable mirror images, known as enantiomers, and dictates the molecule's interaction with other chiral entities.
Enantiomeric and Diastereomeric Forms
This compound possesses one chiral center at the C2 carbon atom, which is bonded to four different groups: a hydroxyl group, an ethyl group, the carbonyl carbon (C1), and the methylene (B1212753) carbon of the ring (C3). Consequently, the molecule can exist as a pair of enantiomers: (R)-2-Ethyl-2-hydroxycyclohexan-1-one and (S)-2-Ethyl-2-hydroxycyclohexan-1-one. These enantiomers exhibit identical physical properties, such as boiling point and solubility, but differ in their optical activity, rotating plane-polarized light in equal but opposite directions.
While this compound itself does not have additional stereocenters to form diastereomers, its reactions with chiral reagents or its formation from chiral precursors can lead to diastereomeric transition states and products. The stereochemical outcome of such reactions is highly dependent on the facial selectivity of the approaching reagent to the planar carbonyl group or the enolate intermediate.
Methods for Stereoselective Synthesis
The stereoselective synthesis of α-hydroxy ketones, including chiral tertiary α-hydroxy ketones like this compound, is an area of significant research interest due to their prevalence in biologically active molecules. masterorganicchemistry.com Several strategies have been developed to control the stereochemistry at the α-position.
One common approach is the asymmetric α-hydroxylation of a ketone enolate. This can be achieved using a chiral base to deprotonate the ketone, followed by reaction with an electrophilic oxygen source. Alternatively, a chiral auxiliary can be attached to the ketone to direct the approach of the hydroxylating agent.
Another powerful method involves the asymmetric synthesis of tertiary α-hydroxyketones through the enantioselective decarboxylative chlorination of β-ketocarboxylic acids, followed by nucleophilic substitution with a hydroxide (B78521) ion. nih.gov This two-step process has been shown to produce chiral tertiary α-hydroxyketones with high enantiopurity. nih.gov The initial step establishes the stereocenter via an organocatalyzed reaction, and the subsequent SN2 reaction with hydroxide proceeds without loss of enantiomeric purity. nih.gov
Furthermore, diastereoselective approaches, such as the Michael addition-aldol cascade reactions, can be employed to construct highly substituted cyclohexanone (B45756) frameworks with controlled stereochemistry. beilstein-journals.org Although not directly applied to the synthesis of this compound in the reviewed literature, these methods demonstrate the potential for achieving high diastereoselectivity in the formation of related cyclic ketones. beilstein-journals.org
Conformational Analysis of the Cyclohexanone Ring System
The six-membered ring of this compound is not planar and adopts various non-planar conformations to relieve ring strain. The presence of the sp²-hybridized carbonyl carbon influences the geometry of the ring compared to cyclohexane (B81311).
Chair and Boat Conformations and Their Interconversion
Like cyclohexane, the cyclohexanone ring can exist in several conformations, with the chair conformation being the most stable. However, the presence of the carbonyl group flattens the ring at the C1 position. The chair conformation of cyclohexanone can undergo a ring-flip to an alternative chair conformation, passing through higher-energy twist-boat and boat conformations.
The energy barrier for this interconversion is generally lower in cyclohexanones compared to cyclohexanes. The two chair conformations are not energetically equivalent due to the different spatial orientations (axial or equatorial) of the substituents on the other carbon atoms.
Influence of Substituents on Conformational Preferences
The conformational equilibrium of the this compound ring is determined by the steric and electronic interactions of the ethyl and hydroxyl groups with the rest of the ring. The preference for a substituent to occupy an equatorial position over an axial position is quantified by its A-value, which represents the difference in Gibbs free energy between the two conformers.
For a monosubstituted cyclohexane, the A-value for an ethyl group is approximately 1.75 kcal/mol, while for a hydroxyl group, it is around 0.87 kcal/mol. masterorganicchemistry.com These values indicate a preference for the equatorial position to minimize unfavorable 1,3-diaxial interactions.
In this compound, both substituents are on the same carbon atom. The conformational preference will be dictated by a balance of minimizing steric strain. In one chair conformation, one substituent will be axial and the other equatorial. In the flipped chair conformation, their positions will be reversed. The larger ethyl group would be expected to have a stronger preference for the equatorial position to avoid steric clashes with the axial hydrogens on C4 and C6. Therefore, the conformer with the equatorial ethyl group and axial hydroxyl group is likely to be the more stable of the two chair conformations.
It is also important to consider the "2-alkyl ketone effect," where an equatorial alkyl group at the C2 position can experience eclipsing strain with the carbonyl oxygen. This can sometimes lead to a smaller than expected preference for the equatorial position or even a preference for the axial position in some cases. However, given the larger size of the ethyl group, the steric demand for the equatorial position is expected to be the dominant factor.
Studies on Chirality Transfer and Control in Related Systems
The concept of chirality transfer is central to stereoselective synthesis, where the stereochemical information from a chiral entity is transmitted to a new stereocenter. In the context of this compound, this is particularly relevant in its synthesis and in subsequent reactions.
One of the classic reactions involving α-hydroxy ketones is the α-ketol rearrangement, an acid-, base-, or heat-induced 1,2-migration of an alkyl or aryl group. wikipedia.org This rearrangement is reversible and can be influenced by conformational control, often exhibiting asymmetric induction. wikipedia.org The stereochemical outcome of such rearrangements is dependent on the relative stability of the transition states leading to the different stereoisomeric products.
In the synthesis of chiral α-hydroxy ketones, the stereoselectivity can be dictated by the use of chiral catalysts or reagents that create a chiral environment around the reacting molecule. For instance, the use of chiral phase-transfer catalysts in the α-hydroxylation of ketones has been explored.
Furthermore, in reactions such as the Prins cyclization for the synthesis of substituted tetrahydropyranones, the formation of a stable chair-like transition state can lead to excellent diastereoselectivity. nih.gov While a different ring system, the principles of achieving stereocontrol through conformationally rigid transition states are broadly applicable to the synthesis of chiral cyclic molecules like this compound.
Computational Approaches to Stereochemistry and Conformation
Computational chemistry provides powerful tools to investigate the structural and energetic properties of molecules, offering insights that can be difficult to obtain through experimental methods alone. For this compound, computational approaches are invaluable for determining the most stable conformations and understanding the factors that govern its stereochemistry.
A DFT analysis of this compound would typically involve the following steps:
Initial Structure Generation: The first step is to generate plausible initial three-dimensional structures for the possible stereoisomers and conformers of the molecule. For this compound, this includes the (R)- and (S)-enantiomers, each with the ethyl and hydroxyl groups in axial or equatorial positions on the cyclohexane chair conformer.
Geometry Optimization: Each of these initial structures would be subjected to geometry optimization using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger). This process finds the lowest energy geometry for each conformer, corresponding to a minimum on the potential energy surface.
Energy Calculations: The electronic and zero-point vibrational energies of the optimized structures are calculated. These energies are then used to determine the relative stability of the different conformers. The conformer with the lowest total energy is predicted to be the most stable and, therefore, the most populated at equilibrium.
For 2-substituted cyclohexanones, the conformational equilibrium is influenced by a variety of factors, including steric interactions (1,3-diaxial interactions), torsional strain, and electronic effects such as the anomeric effect. In the case of this compound, the presence of both an ethyl and a hydroxyl group at the C2 position introduces a complex interplay of these factors. The hydroxyl group can also participate in intramolecular hydrogen bonding with the carbonyl oxygen, which can significantly influence the conformational preference.
A hypothetical DFT study would likely predict that the chair conformation is the most stable for the cyclohexane ring. The key question would be the relative orientation of the ethyl and hydroxyl groups. Generally, bulky substituents prefer to occupy the equatorial position to minimize steric strain. However, the possibility of an intramolecular hydrogen bond between an axial hydroxyl group and the carbonyl oxygen could stabilize a conformation that might otherwise be considered less favorable.
A comparative analysis of the calculated energies for the different conformers would provide a quantitative measure of their relative stabilities. For example, the energy difference (ΔE) between the axial and equatorial conformers of the most stable stereoisomer could be calculated to predict the equilibrium constant (K_eq) for the conformational change.
Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations
| Stereoisomer | Conformer (OH, Et) | Relative Energy (kcal/mol) |
| (R) | Equatorial, Axial | Data not available |
| (R) | Axial, Equatorial | Data not available |
| (R) | Equatorial, Equatorial | Data not available |
| (R) | Axial, Axial | Data not available |
| (S) | Equatorial, Axial | Data not available |
| (S) | Axial, Equatorial | Data not available |
| (S) | Equatorial, Equatorial | Data not available |
| (S) | Axial, Axial | Data not available |
| Note: This table is illustrative and does not contain actual research data as specific DFT studies for this compound were not found in the searched literature. |
Molecular modeling encompasses a broader range of computational techniques, including molecular mechanics and molecular dynamics, in addition to quantum mechanical methods like DFT. These methods can be used to predict the most likely stereochemistry of a molecule and to explore its conformational landscape.
For this compound, molecular modeling can be used to:
Visualize Molecular Structures: Build and manipulate three-dimensional models of the different stereoisomers and conformers. This visualization is crucial for understanding the spatial relationships between atoms and identifying potential steric clashes or favorable interactions.
Predict Stereochemical Outcomes: In the context of a chemical synthesis, molecular modeling can be used to predict the likely stereochemical outcome of a reaction that produces this compound. By modeling the transition states of the reaction pathways leading to different stereoisomers, it is possible to predict which isomer will be formed preferentially.
Simulate Molecular Motion: Molecular dynamics simulations can be used to study the dynamic behavior of the molecule over time. This can provide insights into the flexibility of the cyclohexane ring and the barriers to interconversion between different conformations.
The prediction of stereochemistry using molecular modeling relies on the accurate calculation of the energies of the different possible stereoisomers. The isomer with the lowest calculated energy is predicted to be the most stable and therefore the major product at equilibrium.
The C2 carbon of this compound is a chiral center, meaning the molecule can exist as a pair of enantiomers, (R)- and (S)-2-Ethyl-2-hydroxycyclohexan-1-one. Molecular modeling can help in assigning the absolute configuration of a particular isomer based on its interaction with a chiral environment, or by comparing calculated properties (like optical rotation) with experimental data.
Reactivity and Reaction Mechanisms of 2 Ethyl 2 Hydroxycyclohexan 1 One
Oxidative Transformations
The presence of both a hydroxyl and a carbonyl group in close proximity makes 2-Ethyl-2-hydroxycyclohexan-1-one susceptible to various oxidative transformations, leading to the formation of dicarbonyl compounds or ring-opened products.
Oxidation of the Hydroxyl Group (e.g., towards 1,2-diketone structures)
The tertiary hydroxyl group of this compound can be oxidized to yield the corresponding 1,2-diketone, 2-ethyl-1,2-cyclohexanedione. This transformation typically requires specific oxidizing agents that can selectively oxidize the alcohol without cleaving the adjacent carbon-carbon bond. While direct experimental data on the oxidation of this compound is limited in readily available literature, the oxidation of α-hydroxy ketones is a known transformation. For instance, the oxidation of 2-hydroxycyclohexanone has been studied, and its oxidation products include 1,2-cyclohexanedione. researchgate.netnih.govnih.gov The kinetics of the liquid-phase oxidation of 2-hydroxycyclohexanone have been investigated, revealing a radical chain mechanism. researchgate.net
Common reagents for the synthesis of 1,2-diketones from α-hydroxy ketones include copper-based catalysts. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation and cleavage of the cyclohexane (B81311) ring.
Baeyer-Villiger Oxidation and Related Rearrangements
The Baeyer-Villiger oxidation is a named reaction that involves the oxidation of a ketone to an ester or a cyclic ketone to a lactone using a peroxyacid or hydrogen peroxide. rsc.orgrsc.orgwikipedia.org This reaction is a powerful tool in organic synthesis for ring expansion. rsc.org In the case of this compound, the Baeyer-Villiger oxidation would lead to the formation of a seven-membered lactone.
The mechanism of the Baeyer-Villiger oxidation proceeds through the Criegee intermediate, formed by the nucleophilic attack of the peroxyacid on the carbonyl carbon. rsc.orgwikipedia.org The subsequent migration of one of the adjacent carbon atoms determines the regioselectivity of the reaction. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. For unsymmetrical ketones, the more substituted group preferentially migrates. In this compound, the competition is between the migration of the quaternary carbon bearing the ethyl and hydroxyl groups and the adjacent methylene (B1212753) group of the cyclohexane ring. Based on the established migratory aptitudes, the migration of the more substituted quaternary carbon is expected to be favored.
Studies on the Baeyer-Villiger oxidation of substituted cyclohexanones have been conducted using various catalytic systems, including lipase-mediated perhydrolysis, which offers a greener alternative to traditional methods. rsc.orgresearchgate.netmdpi.com While specific data for this compound is not explicitly detailed, the general principles of the Baeyer-Villiger oxidation of substituted cyclohexanones are applicable. rsc.org
Reductive Pathways of the Carbonyl Moiety
The carbonyl group of this compound can be selectively reduced to a hydroxyl group, yielding the corresponding 1,2-diol, 2-ethyl-1,2-cyclohexanediol. This transformation is commonly achieved using hydride-based reducing agents.
Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent often used for the reduction of ketones to alcohols. mnstate.edumasterorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. The stereochemistry of the resulting diol is influenced by the steric hindrance around the carbonyl group. In the case of this compound, the approach of the hydride can occur from either the axial or equatorial face of the cyclohexane ring, potentially leading to a mixture of cis and trans diols. Studies on the reduction of substituted cyclohexanones, such as 2-methylcyclohexanone (B44802), have shown that the ratio of the resulting diastereomeric alcohols can be determined by techniques like NMR spectroscopy. mnstate.edumnstate.edu
The choice of solvent can also influence the stereoselectivity of the reduction. vu.nl More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but they are less selective and can potentially react with other functional groups.
Nucleophilic Additions and Substitutions Involving Reactive Centers
The carbonyl carbon of this compound is an electrophilic center and is susceptible to attack by various nucleophiles. ncert.nic.in These reactions lead to the formation of a new carbon-carbon or carbon-heteroatom bond at the carbonyl position.
One common example of a nucleophilic addition is the Wittig reaction, which converts ketones into alkenes. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comnih.gov This reaction involves a phosphonium (B103445) ylide, which acts as the nucleophile. wikipedia.orgmasterorganicchemistry.comnih.gov While the Wittig reaction is generally applicable to ketones, its application to α-hydroxy ketones like this compound might be complicated by the presence of the acidic hydroxyl proton, which could be deprotonated by the basic ylide. This would necessitate the use of a protecting group for the hydroxyl function before carrying out the Wittig reaction.
Another important class of nucleophilic additions involves organometallic reagents such as Grignard reagents (RMgX). These reagents are potent nucleophiles that readily add to ketones to form tertiary alcohols upon acidic workup. The reaction of this compound with a Grignard reagent would result in the formation of a di-tertiary diol. Again, the acidic proton of the hydroxyl group would react with the Grignard reagent, consuming one equivalent of the organometallic compound. Therefore, an excess of the Grignard reagent would be required to achieve the desired addition to the carbonyl group.
Ring Expansion and Other Rearrangement Reactions
Beyond the Baeyer-Villiger oxidation, this compound and its derivatives can undergo other types of rearrangement reactions, often catalyzed by acids. One such reaction is the pinacol (B44631) rearrangement, which is a classic acid-catalyzed rearrangement of 1,2-diols to form ketones or aldehydes. While this compound is an α-hydroxy ketone, its reduction product, 2-ethyl-1,2-cyclohexanediol, is a suitable substrate for the pinacol rearrangement.
The mechanism of the pinacol rearrangement involves the protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. A subsequent 1,2-migration of an adjacent group (alkyl or hydride) leads to the formation of the rearranged product. In the case of 2-ethyl-1,2-cyclohexanediol, the migration of either the ethyl group or a ring carbon could occur, potentially leading to ring contraction or the formation of a different ketone.
Advanced Computational Chemistry Studies on 2 Ethyl 2 Hydroxycyclohexan 1 One
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of molecules. For 2-Ethyl-2-hydroxycyclohexan-1-one, these calculations can provide a detailed picture of electron distribution and molecular orbital interactions.
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory offers a sophisticated model to describe the bonding within a molecule. By solving approximations of the Schrödinger equation, we can determine the energies and shapes of the molecular orbitals. For this compound, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity.
Computational studies on analogous substituted cyclohexanones, often using DFT with basis sets like B3LYP/6-311+G(d,p), reveal that the HOMO is typically localized around the more electron-rich regions, such as the oxygen atoms of the carbonyl and hydroxyl groups. researchgate.netresearchgate.net The LUMO, conversely, is generally centered on the electrophilic carbonyl carbon and the associated π* anti-bonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
The presence of the electron-donating ethyl and hydroxyl groups on the same carbon atom (C2) influences the electronic environment. The hydroxyl group, in particular, can engage in intramolecular hydrogen bonding with the carbonyl oxygen, which can affect the energies of the molecular orbitals. osti.gov
Table 1: Predicted Molecular Orbital Properties for this compound (Illustrative based on analogous compounds)
| Property | Predicted Value/Description |
| HOMO Energy | Expected to be relatively high due to the presence of lone pairs on oxygen atoms. |
| LUMO Energy | Expected to be relatively low, centered on the C=O group. |
| HOMO-LUMO Gap | Predicted to be moderate, suggesting average reactivity. |
| HOMO Localization | Primarily on the oxygen atoms of the hydroxyl and carbonyl groups. |
| LUMO Localization | Primarily on the π* orbital of the carbonyl group. |
This interactive table is based on data from analogous compounds and represents expected values.
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational methods are highly effective in predicting spectroscopic data, which can aid in the interpretation of experimental spectra or serve as a reference in their absence.
For this compound, DFT calculations can simulate its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. Theoretical calculations on similar molecules, such as 2-(hydroxy-benzylidene)-cyclohexanone, have shown good correlation with experimental data. researchgate.net
Infrared (IR) Spectroscopy: The calculated IR spectrum would be expected to show characteristic vibrational frequencies. The most prominent peaks would be the C=O stretching vibration of the ketone, typically appearing around 1715 cm⁻¹ in simple cyclohexanones, and the O-H stretching of the alcohol, which would likely be a broad band in the region of 3200-3500 cm⁻¹, indicative of hydrogen bonding. researchgate.netchemicalbook.com The presence of the ethyl group would contribute to various C-H stretching and bending vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach is a standard computational practice. researchgate.netresearchgate.net For this compound, the proton of the hydroxyl group would likely be a broad singlet, with its chemical shift dependent on concentration and solvent. The protons of the ethyl group and the cyclohexyl ring would exhibit complex splitting patterns. In the ¹³C NMR spectrum, the carbonyl carbon would be the most downfield signal, typically in the range of 200-215 ppm. The carbon bearing the ethyl and hydroxyl groups (C2) would also be significantly deshielded.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectrum | Feature | Predicted Wavenumber/Chemical Shift |
| IR | C=O Stretch | ~1710 cm⁻¹ |
| IR | O-H Stretch | 3200-3500 cm⁻¹ (broad) |
| ¹³C NMR | Carbonyl Carbon (C1) | 205-215 ppm |
| ¹³C NMR | C2 Carbon (bearing -OH and -Et) | 70-80 ppm |
| ¹H NMR | Hydroxyl Proton (-OH) | Variable, broad singlet |
This interactive table provides illustrative spectroscopic data based on known values for similar functional groups.
Conformational Energy Landscape Analysis and Dynamics
The flexible six-membered ring of this compound can adopt several conformations, with the chair conformation being the most stable for cyclohexanone (B45756) itself. acs.org The presence of two substituents on the C2 carbon introduces the possibility of different chair conformations depending on whether the substituents are in axial or equatorial positions.
Computational analysis of substituted cyclohexanones often reveals a complex potential energy surface with multiple minima corresponding to different conformers. researchgate.net For this compound, the key conformations would involve the chair form of the cyclohexane (B81311) ring. The relative stability of these conformers is determined by a balance of steric interactions and electronic effects, such as intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen.
Studies on related 2-substituted cyclohexanols have shown that the conformational equilibrium can be influenced by the solvent. google.com In the case of this compound, one of the chair conformers may be stabilized by an intramolecular hydrogen bond between the axial hydroxyl group and the carbonyl oxygen. This interaction could potentially make a conformer with an axial hydroxyl group more stable than would be predicted based on steric hindrance alone. A comprehensive conformational analysis would involve systematically exploring the potential energy surface to identify all stable conformers and the transition states connecting them.
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is a valuable tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, several reactions could be explored computationally.
One important reaction class for α-hydroxy ketones is their behavior under various conditions, such as oxidation or rearrangement. nih.govnih.gov For instance, the nucleophilic addition to the carbonyl group is a fundamental reaction of ketones. academie-sciences.fr Computational studies on the reduction of substituted cyclohexanones have provided insights into the stereoselectivity of such reactions, which is often governed by the approach trajectory of the nucleophile to the carbonyl carbon. orientjchem.org
In the case of this compound, a computational study of a nucleophilic addition could elucidate the preferred face of attack (i.e., from the same side as the hydroxyl and ethyl groups or from the opposite side). The calculations would involve locating the transition state structure for the addition and determining its energy, which corresponds to the activation barrier of the reaction. The presence of the bulky ethyl group and the potentially hydrogen-bonding hydroxyl group at the adjacent carbon would significantly influence the geometry and energy of the transition state.
Furthermore, the keto-enol tautomerism is another fundamental process for ketones. researchgate.netresearchgate.net DFT calculations can be employed to determine the relative stabilities of the keto and enol forms of this compound and the energy barrier for their interconversion.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations typically focus on static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion.
For this compound, an MD simulation, particularly in a solvent like water, could reveal important information about its conformational flexibility and intermolecular interactions. The simulation would show the transitions between different chair and boat conformations of the cyclohexane ring and the rotational freedom of the ethyl group.
A key aspect that could be investigated with MD is the dynamics of the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. The simulation would show the frequency and duration of this hydrogen bond formation and breaking. Additionally, MD simulations in an aqueous environment would provide a detailed picture of how water molecules solvate the compound, forming hydrogen bonds with the hydroxyl and carbonyl groups. This information is crucial for understanding the compound's solubility and its behavior in biological systems. Although specific MD studies on this molecule are not available, simulations on similar molecules highlight the importance of such dynamic views. nih.gov
Applications in Chemical Research Involving 2 Ethyl 2 Hydroxycyclohexan 1 One
Precursor in Complex Organic Synthesis
The reactivity of 2-Ethyl-2-hydroxycyclohexan-1-one makes it a valuable starting material for the construction of more complex molecular architectures. Its utility as a precursor is particularly evident in the synthesis of heterocyclic compounds and in the development of new molecules for the pharmaceutical and agrochemical industries.
Synthesis of Pyrocatechol (B87986) and Tetrahydrocarbazole Derivatives
While direct synthesis of pyrocatechol and tetrahydrocarbazole derivatives from this compound is not extensively documented in readily available literature, the chemical principles of related reactions suggest its potential in this area. For instance, the synthesis of pyrocatechol monoethers can be achieved through the dehydration of corresponding cyclohexanone (B45756) derivatives. google.com This suggests a plausible pathway where this compound could be modified and then aromatized to form substituted pyrocatechol derivatives.
The Fischer indole (B1671886) synthesis is a well-established method for preparing tetrahydrocarbazoles by reacting a phenylhydrazine (B124118) with a ketone or aldehyde under acidic conditions. wikipedia.orgalfa-chemistry.combyjus.comorganic-chemistry.orgresearchgate.net The general applicability of this reaction to various substituted cyclohexanones indicates that this compound could serve as a ketone component, leading to the formation of ethyl- and hydroxy-substituted tetrahydrocarbazole scaffolds. researchgate.net These scaffolds are of significant interest in medicinal chemistry due to their presence in many biologically active compounds.
Development of Pharmaceuticals and Agrochemicals
The structural motif of this compound is a valuable component in the design and synthesis of new pharmaceutical and agrochemical agents. While specific, commercially available products directly derived from this compound are not widely reported, its role as an intermediate is implied by its inclusion in chemical databases for drug discovery and its structural similarity to known bioactive molecules. The presence of both a ketone and a hydroxyl group allows for a variety of chemical modifications, enabling the creation of diverse compound libraries for screening and development of new drugs and crop protection agents.
Building Block for Bioactive Molecules
The utility of this compound extends to its role as a fundamental building block in the synthesis of molecules with established biological activity. Its ability to serve as a scaffold for the introduction of various functional groups makes it a key intermediate in the synthesis of pharmacologically active compounds and in the generation of libraries of molecules for drug discovery.
Intermediate in the Synthesis of Pharmacologically Active Compounds (e.g., Ketamine and its Derivatives)
A significant application of a closely related analogue, 2-(2-chlorophenyl)-2-hydroxycyclohexan-1-one, is its use as a key intermediate in a newer, more efficient, and less toxic synthesis of the anesthetic drug ketamine. ias.ac.in This synthesis route avoids the use of toxic bromine, which is a feature of older methods. ias.ac.in The process involves the oxidation of an alkene to produce the hydroxy ketone intermediate, which is then subjected to imination and rearrangement to yield ketamine. ias.ac.in This highlights the importance of the α-hydroxy ketone moiety in the synthesis of this class of pharmacologically active compounds. The development of synthetic routes to ketamine analogues is an active area of research, and the use of substituted 2-hydroxycyclohexanones is a key strategy in this endeavor. researchgate.netresearchgate.netmdpi.com
Utilization in Compound Library Creation for Drug Discovery Efforts
The creation of compound libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of a large number of diverse molecules for biological activity. The structural features of this compound make it an attractive starting point for the generation of such libraries. The reactivity of the ketone and hydroxyl groups allows for a multitude of chemical transformations, leading to a wide array of derivatives with varying steric and electronic properties. A related compound, 2-(2-Chlorophenyl)-2-hydroxycyclohexanone, is utilized in the synthesis of libraries of structurally diverse compounds for drug discovery purposes. smolecule.com This approach, known as diversity-oriented synthesis, is crucial for identifying novel hit and lead compounds in the early stages of drug development.
Enzymatic Substrate Studies and Biodegradation Research
Currently, there is a lack of specific research in publicly available scientific literature detailing the use of this compound as a substrate in enzymatic studies or its specific biodegradation pathways. However, general principles of microbial metabolism of related compounds provide a basis for potential research in this area.
Studies on the biodegradation of n-alkylcycloalkanes have shown that microorganisms can metabolize these compounds through various oxidative pathways. nih.govnih.gov For instance, the degradation of long-chain n-alkylcyclohexanes can proceed via the oxidation of the alkyl side chain. nih.gov Furthermore, the biodegradation of cyclohexanol (B46403) and cyclohexanone by mixed cultures of Pseudomonas has been demonstrated, indicating that the cyclohexanone ring itself is susceptible to microbial degradation. researchgate.net The presence of an ethyl group on the ring of this compound could influence the rate and pathway of its biodegradation compared to unsubstituted cyclohexanone. Research in this area would be valuable for understanding the environmental fate of such compounds.
Enzymes are highly specific catalysts, and the unique structure of this compound could make it a specific substrate for certain enzymes. youtube.comyoutube.com While no specific enzymatic reactions involving this compound have been reported, the field of biocatalysis is continually exploring novel enzyme-substrate interactions. Future research could investigate the potential for enzymes to catalyze stereoselective transformations of this compound, which would be of significant interest for the synthesis of chiral pharmaceuticals and other fine chemicals.
Metabolism by Microorganisms (e.g., Acinetobacter sp. via 2-monooxygenase yielding adipic semialdehyde)
The biodegradation of cyclic ketones like cyclohexanone and its derivatives is a key area of microbial metabolism research. While direct studies on the metabolism of this compound are not extensively documented, the well-characterized pathways for similar compounds in microorganisms such as Acinetobacter sp. provide a strong basis for understanding its likely metabolic fate.
Acinetobacter sp. is known to possess a versatile enzyme, cyclohexanone monooxygenase, which is a flavoprotein that catalyzes the Baeyer-Villiger oxidation of cyclic ketones. sigmaaldrich.comuniprot.orgnih.gov This enzyme inserts an oxygen atom into the carbon-carbon bond adjacent to the carbonyl group, converting the cyclic ketone into a lactone. In the case of cyclohexanone, it is converted to ε-caprolactone. uniprot.org
Based on this established mechanism, it is proposed that this compound would also be a substrate for a monooxygenase in Acinetobacter sp. The enzyme would likely catalyze the insertion of an oxygen atom, leading to the formation of a substituted caprolactone. Subsequent hydrolysis of this lactone would open the ring structure, yielding a linear dicarboxylic acid precursor. Following a series of enzymatic reactions including dehydrogenation, the likely product would be a derivative of adipic acid, such as adipic semialdehyde.
Table 1: Proposed Metabolic Pathway of this compound in Acinetobacter sp.
| Step | Substrate | Enzyme (Putative) | Product |
|---|---|---|---|
| 1 | This compound | 2-Monooxygenase | Substituted ε-caprolactone |
| 2 | Substituted ε-caprolactone | Lactone hydrolase | 6-hydroxy-6-ethyl-heptanoic acid |
It is important to note that the specificity of the monooxygenase for the ethyl- and hydroxy-substituted cyclohexanone would be a critical factor in this pathway. The gene for cyclohexanone monooxygenase from Acinetobacter sp. strain NCIB 9871 has been cloned and sequenced, revealing a polypeptide of 542 amino acids. nih.gov This has enabled further studies on the enzyme's substrate specificity and potential applications in biocatalysis.
Investigation of Biodegradation Pathways
The study of the biodegradation of this compound is relevant to understanding the environmental fate of substituted cyclic compounds. These compounds can enter the environment through various industrial processes. Research into their biodegradation pathways helps in developing bioremediation strategies.
The general pathway for the aerobic degradation of cyclic ketones in microorganisms involves the initial ring cleavage by a monooxygenase, as detailed above. The resulting linear dicarboxylic acids or their semialdehydes then enter the central metabolic pathways of the microorganism, such as the β-oxidation pathway, where they are further broken down to produce energy and cellular components.
Investigations into the biodegradation of related compounds, such as various substituted cyclohexanones, provide a framework for predicting the breakdown of this compound. The presence of the ethyl group at the C2 position may influence the rate and regioselectivity of the initial monooxygenase attack.
Development of Analytical Standards for Chemical and Biological Investigations
The availability of pure chemical compounds as analytical standards is crucial for the accuracy and reliability of chemical and biological research.
Serving as an Analytical Standard in Metabolite Studies
In the context of metabolic studies, this compound can serve as a vital analytical standard. When investigating the biodegradation of ethyl-substituted cyclic hydrocarbons or related industrial chemicals, researchers need to identify and quantify the various metabolic intermediates.
The use of an authentic standard of this compound allows for its unambiguous identification in complex biological matrices using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). By comparing the retention time and mass spectrum of a suspected metabolite with that of the pure standard, researchers can confirm its identity.
Furthermore, a calibrated standard solution of this compound enables the quantification of its concentration in environmental or biological samples. This is essential for determining the rate of its formation and degradation, thus providing a clearer picture of the metabolic flux through a particular biodegradation pathway. The synthesis of this compound has been described in the literature, making it accessible for use as an analytical standard in such research. nih.gov
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Adipic semialdehyde |
| Cyclohexanone |
| ε-caprolactone |
Q & A
Q. How can researchers design this compound analogs for multifunctional applications (e.g., photochromism or bioactivity)?
- Methodological Answer : Introduce substituents (e.g., halogen, amino groups) via nucleophilic addition or cross-coupling reactions. Evaluate photophysical properties using UV-Vis spectroscopy and bioactivity via in vitro assays (e.g., enzyme inhibition). Structure-activity relationship (SAR) studies guided by X-ray crystallography or docking simulations can optimize functionality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
